2,2-Dimethoxy-1-phenylpropan-1-one
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
YHQQHLDPJRFFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1. Photoinitiator in Polymerization Reactions
2,2-Dimethoxy-1-phenylpropan-1-one is predominantly used as a photoinitiator in UV-curable coatings and adhesives. When exposed to UV light, it generates free radicals that initiate polymerization processes. This property makes it essential in the production of:
- Acrylic coatings
- Inks
- Adhesives
The efficiency of this compound as a photoinitiator has been documented in studies showing its ability to promote rapid curing under UV light, leading to improved mechanical properties of the resulting polymers .
2. Synthesis of Complex Organic Molecules
The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, including:
- Aldol reactions
- Michael additions
These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals, where complex molecular architectures are required .
Medicinal Chemistry
1. Anticancer Research
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of DNA replication
- Disruption of cell cycle progression
For instance, laboratory experiments demonstrated that the compound could inhibit cell growth in various cancer cell lines with IC50 values ranging from 10 to 20 µM . This suggests its potential as a lead compound for developing new anticancer agents.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. This property opens avenues for its use in developing new antimicrobial agents to combat resistant bacterial infections .
Materials Science
1. Development of Advanced Materials
In materials science, this compound is utilized in creating advanced materials with specific properties. Its role as a photoinitiator allows for the development of:
- Smart coatings
- Functionalized surfaces
These materials can be employed in various applications ranging from electronics to biomedical devices due to their enhanced durability and performance characteristics .
Data Table: Overview of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Chemical Synthesis | Photoinitiator for polymerization | Generates free radicals upon UV exposure |
| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits DNA replication |
| Antimicrobial agent | Exhibits activity against resistant bacterial strains | |
| Materials Science | Development of advanced coatings | Enhances mechanical properties through UV curing |
Case Studies
Study 1: Anticancer Efficacy Evaluation
A controlled laboratory study evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated significant dose-dependent inhibition of cell growth attributed to apoptosis induction via caspase activation.
Study 2: Photopolymerization Efficiency
Another study focused on the efficiency of this compound as a photoinitiator in UV-curable formulations. The findings showed that formulations containing this compound achieved rapid curing times and superior mechanical properties compared to traditional photoinitiators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Steric Hindrance: Bulky substituents (e.g., 2,2-dimethyl in ) may hinder nucleophilic attacks, whereas the epoxide in 2'-methoxymethoxy-2,3-epoxy-1,3-diphenylpropan-1-one enables ring-opening reactions for asymmetric synthesis .
Applications Asymmetric Synthesis: The epoxy derivative () is utilized in enantioselective epoxidation, a key step in producing chiral intermediates. Analytical Standards: 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one serves as a reference standard for polyphenol analysis due to its stable dihydroxy-methoxy substitution .
Physical Properties Limited data on melting points or solubility are available for most compounds. However, crystallographic studies confirm planar configurations in hydroxy-substituted analogs (e.g., ), which may influence packing efficiency in solid-state applications.
Preparation Methods
Optimization of Acid Loading
Critical to this method is the acid concentration, which exhibits a non-linear relationship with conversion. As demonstrated in Table 1, increasing HCl loading from 0.005 mol% to 0.1 mol% enhances conversion from 76% to 98%, while exceeding 30 mol% leads to diminished yields due to alcohol protonation and reduced nucleophilicity.
Table 1: Effect of HCl Loading on Acetalization Efficiency
| HCl (mol%) | Time (min) | Conversion (%) |
|---|---|---|
| 0.005 | 20 | 76 |
| 0.03 | 15 | 89 |
| 0.1 | 10 | 98 |
| 30 | 30 | 82 |
| 600 | 60 | 6 |
Temperature and Scalability
The reaction remains effective across a broad temperature range (−60°C to 50°C), with ambient conditions (25°C) providing optimal balance between speed and practicality. Scalability was confirmed through a 200-fold scale-up, yielding >5 g of product with only marginal efficiency loss, underscoring its industrial viability.
Comparative Analysis of Methodologies
Table 2: Comparison of Key Synthetic Routes
| Method | Catalyst | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Photochemical | Visible light | 76 | 4–6 | Moderate |
| Acid-catalyzed | HCl (0.1 mol%) | 98 | 0.17 | High |
The acid-catalyzed method outperforms photochemical synthesis in yield and speed but requires precise control of acid loading to avoid hydrolysis. Conversely, the photochemical approach eliminates acid waste and is preferable for acid-sensitive substrates.
Mechanistic Insights and Side Reactions
In both methods, the formation of this compound proceeds via ketone protection. The acid-catalyzed route risks over-protonation at high HCl concentrations, leading to diminished yields. Photochemical synthesis avoids this pitfall but may require longer reaction times due to dependence on light penetration and catalyst activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Dimethoxy-1-phenylpropan-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between phenylacetone derivatives and methoxy-substituted benzaldehydes. Key steps include:
- Catalyst Selection : Use acid (e.g., HCl) or base (e.g., NaOH) catalysts for aldol condensation. Triethylamine (Et₃N) is effective in anhydrous conditions to minimize side reactions .
- Temperature Control : Maintain reflux (~80–100°C) in solvents like toluene or ethanol to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity. Yield optimization requires stoichiometric control of reactants and inert atmosphere to prevent oxidation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–4.0 ppm) and ketone carbonyl signals (δ ~200–210 ppm). Aromatic protons appear as multiplet peaks in δ 6.8–7.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 209.1) and fragmentation patterns .
Q. What are the common applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as:
- Photodynamic Therapy (PDT) Agent : The conjugated ketone system enables light-induced radical generation for cancer cell targeting .
- Enzyme Inhibitor Synthesis : Methoxy groups enhance binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (potential irritation, H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation (STOT, H335) .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (flammability, S16/S29) .
Advanced Research Questions
Q. How can SHELX software resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Structure Refinement : SHELXL refines X-ray diffraction data by adjusting atomic coordinates and thermal parameters. Use the
L.S.command for least-squares minimization to address electron density mismatches . - Twinning Analysis : For twinned crystals, SHELXD identifies twin laws via Patterson methods, while SHELXE merges phased data to reconstruct the true structure .
Q. What computational strategies aid in understanding the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311G**) to predict UV-Vis absorption (λmax ~300 nm) and charge transfer efficiency .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess stability and aggregation behavior .
Q. How can researchers resolve discrepancies in experimental vs. computational spectral data?
- Methodological Answer :
- Benchmarking : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 16). Adjust basis sets (e.g., 6-311++G**) to improve accuracy .
- Solvent Correction : Apply implicit solvent models (e.g., PCM) in computational tools to match experimental solvent effects .
Q. What strategies are effective for analyzing by-products during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use HPLC (C18 column, acetonitrile/water gradient) to isolate by-products. Compare retention times with standards .
- Mechanistic Studies : Conduct kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates) to identify reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
